![molecular formula C22H27NO3 B1264836 1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline
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Overview
Description
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Scientific Research Applications
Chemical Reactions and Synthesis
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline has been explored in various chemical reactions and synthesis processes. Studies have shown its use in reactions with isatin, leading to derivatives of tetrahydroisoquinoline, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (Brouwer, Craig, Jeffreys, & Munro, 1972). Similarly, work on optically active diaryl tetrahydroisoquinoline derivatives has highlighted its potential in stereocontrol, particularly relevant for catalysis applications (Naicker, Govender, Kruger, & Maguire, 2011).
Pharmacology and Drug Development
The compound has been studied in the context of drug development, particularly as a new P-glycoprotein inhibitor. Research on HM-30181, a compound containing a 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety, revealed insights into its metabolic pathways in rats, highlighting its pharmacological significance (Paek, Ji, Kim, Lee, & Lee, 2006).
Structural and Conformational Analysis
Research into the structure and conformation of related tetrahydroisoquinolines has been a subject of interest. Studies have focused on the synthesis and conformational analysis of various stereoisomeric methyl-tetrahydro-1,3-oxazino[4,3-a]isoquinolines, providing insights into their molecular configuration and potential applications in stereochemistry (Sohár, Lázár, Fülöp, Bernáth, & Kóbor, 1992).
Electrochemical Studies
The compound has been investigated in electrochemical studies, particularly in the context of aromatic ether oxidation. Research on the electrochemical oxidation of 4-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline offers valuable insights into the electrochemical properties and potential applications of these compounds (Carmody, Sainsbury, & Newton, 1980).
properties
Molecular Formula |
C22H27NO3 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H27NO3/c1-6-20-19-13-22(26-5)21(25-4)12-17(19)11-15(2)23(20)14-16-7-9-18(24-3)10-8-16/h6-10,12-13,15,20H,1,11,14H2,2-5H3 |
InChI Key |
QHFXSVVSNIIZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(N1CC3=CC=C(C=C3)OC)C=C)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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